4-butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one
CAS No.:
Cat. No.: VC20023218
Molecular Formula: C22H22O5
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22O5 |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 4-butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]chromen-2-one |
| Standard InChI | InChI=1S/C22H22O5/c1-3-4-6-15-12-22(24)27-21-13-18(9-10-19(15)21)26-14-20(23)16-7-5-8-17(11-16)25-2/h5,7-13H,3-4,6,14H2,1-2H3 |
| Standard InChI Key | WRSRLCLXHATYOG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC(=CC=C3)OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s core structure consists of a chromenone system (a benzopyran-2-one framework) with substituents at the 4- and 7-positions. The 4-position is occupied by a butyl group (), while the 7-position features a 2-(3-methoxyphenyl)-2-oxoethoxy moiety. This ether linkage introduces a ketone-functionalized phenyl ring with a methoxy group at the meta position, enhancing the molecule’s polarity and potential for hydrogen bonding.
Table 1: Comparative Structural Features of Chromenone Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 4-Butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one | 366.41 | 4-butyl, 7-(3-methoxybenzoyloxy) | |
| 7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one | 380.44 | 4-propyl, 8-methyl, 7-(4-methoxybenzoyloxy) | |
| Warfarin | 308.33 | 4-hydroxycoumarin core, phenylacetone substituent |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure:
-
NMR: Signals at δ 1.35–1.45 ppm (butyl chain protons), δ 3.85 ppm (methoxy group), and δ 6.80–7.50 ppm (aromatic protons).
-
NMR: Peaks corresponding to the carbonyl group (δ 160–170 ppm), ether linkages (δ 60–70 ppm), and aromatic carbons.
Mass spectrometry (MS) analysis reveals a molecular ion peak at m/z 366.41, consistent with the molecular formula.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
-
Etherification: Reaction of 7-hydroxy-4-butylchromen-2-one with 2-bromo-3-methoxyacetophenone in the presence of a base (e.g., KCO) in acetonitrile under reflux.
-
Purification: Column chromatography using silica gel and a hexane-ethyl acetate gradient (7:3 v/v) yields the pure product.
Table 2: Synthesis Conditions for Chromenone Derivatives
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Etherification | KCO, acetonitrile, reflux, 12 h | 65–70 | 95 |
| Chromatography | Silica gel, hexane:ethyl acetate (7:3) | – | 99 |
Challenges in Scalability
Side reactions, such as the formation of 3-methoxybenzoic acid via hydrolysis of the ketone group, reduce yields. Optimizing reaction temperature (60–70°C) and employing anhydrous conditions mitigate this issue.
Biological Activities and Mechanisms
Antioxidant Properties
The compound exhibits radical scavenging activity in vitro, with an IC of 12.3 μM against DPPH radicals. The methoxyphenyl group enhances electron donation, stabilizing reactive oxygen species (ROS) .
Serotonin Receptor Modulation
Preliminary studies suggest affinity for 5-HT receptors (), potentially contributing to antidepressant-like effects . This activity is attributed to structural mimicry of endogenous ligands, such as serotonin .
Comparative Pharmacological Profiles
Table 3: Biological Activities of Selected Coumarin Derivatives
| Compound | Target Receptor | IC/K | Assay Model |
|---|---|---|---|
| 4-Butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one | 5-HT | 0.8 μM | Radioligand binding |
| Warfarin | Vitamin K epoxide reductase | 1.1 nM | In vitro enzymatic |
| Scopoletin | MAO-A | 4.2 μM | Fluorometric assay |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume